1-Boc-3-Cbz-Aminopyrrolidine

説明

1-Boc-3-Cbz-Aminopyrrolidine, also known as 4-(tert-Butoxycarbonyl)-2-(carboxybenzylamino)pyrrolidine, is a compound that has been extensively studied in scientific research. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Molecular Structure Analysis

The molecular formula of 1-Boc-3-Cbz-Aminopyrrolidine is C17H24N2O4 . Its molecular weight is 320.384 Da .Physical And Chemical Properties Analysis

The boiling point of 1-Boc-3-Cbz-Aminopyrrolidine is 458.5°C at 760 mmHg . Its molecular weight is 320.39 . The compound is a solid at room temperature .科学的研究の応用

Field: Organic Chemistry and Biochemistry

1-Boc-3-Cbz-Aminopyrrolidine is specifically used to protect amines during solid-phase peptide synthesis. In this context, it serves as a crucial building block for creating peptides. The Boc (tert-butoxycarbonyl) protecting group shields the amine functionality, allowing sequential amino acid coupling reactions. Researchers can efficiently assemble complex peptide sequences using this compound as a starting point .

Organic Synthesis

Field: Synthetic Chemistry

1-Boc-3-Cbz-Aminopyrrolidine is an essential raw material and intermediate in organic synthesis. Its versatile reactivity makes it valuable for constructing various organic molecules. Chemists utilize it to create diverse compounds, including pharmaceuticals, agrochemicals, and dyestuffs. The Boc group provides stability during reactions, facilitating the formation of complex structures .

Histamine Receptor Antagonists

Field: Medicinal Chemistry

Researchers have explored 1-Boc-3-Cbz-Aminopyrrolidine derivatives as potential histamine receptor antagonists. These compounds may exhibit activity against histamine H3 receptors. By modifying the pyrrolidine-3-yl-N-methylbenzamide moiety, scientists aim to develop novel drugs for conditions related to histamine dysregulation .

Descarboxamide Analog Preparation

Field: Drug Discovery

1-Boc-3-Cbz-Aminopyrrolidine serves as a precursor for descarboxamide analogs. These analogs can be further modified to explore their biological activity. Researchers investigate their potential as therapeutic agents, targeting specific biological pathways or receptors .

Na-Methylated Analog Synthesis

Field: Chemical Biology

Na-methylated analogs of 4-N-(Nω-nitro-L-argininyl)-trans-4-amino-L-proline amide can be prepared using 1-Boc-3-Cbz-Aminopyrrolidine. These analogs may find applications in studies related to nitric oxide synthase inhibition or other biochemical processes .

Real-Time PCR Applications

Field: Molecular Biology

1-Boc-3-Cbz-Aminopyrrolidine has been employed in real-time polymerase chain reaction (PCR) experiments. Although specific details on the methods and technical parameters are not readily available, its use in molecular biology research highlights its versatility in various laboratory techniques .

Safety And Hazards

1-Boc-3-Cbz-Aminopyrrolidine may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Use of protective gloves, protective clothing, eye protection, and face protection is recommended .

特性

IUPAC Name |

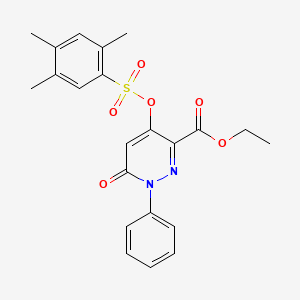

tert-butyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSYDQGCKDPQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-Cbz-Aminopyrrolidine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)

![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid](/img/structure/B2419836.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2419838.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2419840.png)

![N-(3,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2419852.png)